molecular formula C21H27N3O B588469 N-Ethylnorlysergic acid N,N-diethylamide CAS No. 65527-62-0

N-Ethylnorlysergic acid N,N-diethylamide

Cat. No.: B588469
CAS No.: 65527-62-0
M. Wt: 337.467
InChI Key: MYNOUXJLOHVSMQ-DNVCBOLYSA-N
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Description

N-Ethylnorlysergic acid N,N-diethylamide is a synthetic compound belonging to the lysergamide class It is structurally related to lysergic acid diethylamide, a well-known psychedelic substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethylnorlysergic acid N,N-diethylamide typically involves the following steps:

    Starting Material: The synthesis begins with lysergic acid, which is a naturally occurring compound found in certain fungi.

    Ethylation: The lysergic acid undergoes ethylation to introduce the ethyl group at the nitrogen position.

    Amidation: The ethylated lysergic acid is then subjected to amidation with diethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the process likely involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethylnorlysergic acid N,N-diethylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

N-Ethylnorlysergic acid N,N-diethylamide has several scientific research applications, including:

    Chemistry: It is used as a reference compound in analytical chemistry for studying the properties of lysergamides.

    Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on mental health disorders.

    Industry: The compound may have applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-Ethylnorlysergic acid N,N-diethylamide involves its interaction with various neurotransmitter receptors in the brain. It primarily targets serotonin receptors, particularly the 5-HT2A receptor, which is known to play a role in mood regulation and perception. The compound’s binding to these receptors leads to altered neurotransmission and subsequent changes in perception, mood, and cognition.

Comparison with Similar Compounds

Similar Compounds

    Lysergic Acid Diethylamide: Structurally similar but lacks the ethyl group at the nitrogen position.

    N-Ethyl-N-isopropyllysergamide: An isomer with similar properties but different substitution patterns.

    Ergoline Derivatives: Other compounds in the ergoline family with varying substitutions and biological activities.

Uniqueness

N-Ethylnorlysergic acid N,N-diethylamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(6aR,9R)-N,N,7-triethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-4-23(5-2)21(25)15-10-17-16-8-7-9-18-20(16)14(12-22-18)11-19(17)24(6-3)13-15/h7-10,12,15,19,22H,4-6,11,13H2,1-3H3/t15-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNOUXJLOHVSMQ-DNVCBOLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90215823
Record name ETH-LAD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90215823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65527-62-0
Record name Ergoline-8-carboxamide, 9,10-didehydro-N,N,6-triethyl-, (8β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65527-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ETH-LAD
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065527620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETH-LAD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90215823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ETHYLNORLYSERGIC ACID N,N-DIETHYLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21Z2736X9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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